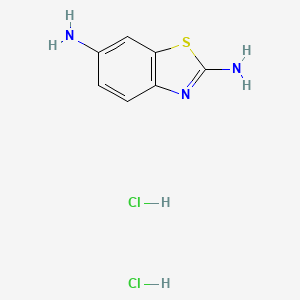

1,3-Benzothiazole-2,6-diamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h1-3H,8H2,(H2,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCSNAYBQVVCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC(=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Rational Design of 1,3 Benzothiazole 2,6 Diamine Analogs

Influence of Substituent Position and Electronic Properties on Biological Interactions

The electronic landscape of the benzothiazole (B30560) ring system, dictated by the electron-donating or electron-withdrawing character of its substituents, plays a pivotal role in its interaction with biological targets. mdpi.com The strategic placement of different functional groups can enhance binding affinity, modulate metabolic stability, and fine-tune the pharmacological profile of the compound.

The C-2 position of the benzothiazole nucleus is a primary site for chemical modification and has been extensively explored in SAR studies. benthamscience.comresearchgate.net Variations at this position significantly alter the biological activity of the resulting compounds. The introduction of different moieties, such as substituted phenyl rings, hydrazones, and various heterocyclic systems, has led to the discovery of agents with a wide spectrum of activities, including antimicrobial and anticancer properties. nih.govresearchgate.net

For instance, studies have shown that attaching substituted phenyl groups at the C-2 position can yield potent antitumor agents. researchgate.net The nature of the substituent on this phenyl ring is also critical; for example, 2-(3-Amino-4-methylphenyl)benzothiazole has demonstrated significant inhibitory activity against topoisomerase II. elsevierpure.com Similarly, the synthesis of benzo[d]thiazole-hydrazone analogs has produced compounds with notable antibacterial and antifungal activities. nih.gov The flexibility of the C-2 position allows for the introduction of diverse chemical functionalities, making it a key focus for developing new therapeutic agents based on the benzothiazole scaffold. nih.govpharmacyjournal.in

| C-2 Substituent Type | Example Moiety | Observed Biological Activity | Reference |

|---|---|---|---|

| Substituted Phenyl Rings | 2-(4-aminophenyl) | Antitumor | nih.gov |

| Hydrazones | Benzo[d]thiazole-hydrazones | Antibacterial, Antifungal | nih.gov |

| Pyrazoline Moiety | 2-(pyrazol-1-yl)benzothiazoles | Anti-inflammatory | benthamscience.com |

| Thiol/Mercapto Group | 2-mercaptobenzothiazole | Antibacterial, Anti-inflammatory | pharmacyjournal.in |

The amino groups at the C-2 and C-6 positions of 1,3-benzothiazole-2,6-diamine are key functional handles for derivatization. Modification of these groups, for example through acylation, sulfonylation, or reaction with isocyanates, can lead to compounds with enhanced or altered biological profiles. nih.gov The 2-amino group, in particular, is a versatile intermediate for the synthesis of a wide variety of heterocyclic compounds. mdpi.comresearchgate.net

The electronic properties of substituents on the benzothiazole ring are a determining factor in the molecule's biological activity. nih.govresearchgate.net A general trend observed in many SAR studies is the differential effect of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) tend to increase electron density in the ring system. pharmacyjournal.in In some series of benzothiazole analogs, the presence of EDGs has been correlated with increased antibacterial activity. nih.gov For instance, EDGs like methyl (-CH3) or ethoxy (-OEt) at the C-6 position have been found to enhance the anthelmintic effect of certain derivatives. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl), nitro (-NO2), and trifluoromethyl (-CF3) groups decrease the electron density of the aromatic system. nih.govrsc.org The introduction of EWGs has often been linked to potent antifungal and anticancer activities. nih.govnih.gov For example, a preliminary SAR study revealed that EWGs on a phenyl ring attached to a benzothiazole-hydrazone core tend to increase antifungal activity. nih.gov Similarly, other studies have found that EWGs on the benzothiazole ring enhance antifungal and anticonvulsant effects. nih.gov In the context of antileukemic agents, compounds featuring EWGs on a phenyl ring of an attached thiourea (B124793) moiety displayed significant cytotoxic effects. nih.gov

| Group Type | Example Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Electron-Donating (EDG) | -OH, -OCH3 | Phenyl ring | Increased Antibacterial Activity | nih.gov |

| Electron-Donating (EDG) | -CH3, -OEt | C-6 | Enhanced Anthelmintic Activity | nih.gov |

| Electron-Withdrawing (EWG) | -Cl, -NO2, -F | Phenyl ring | Increased Antifungal Activity | nih.gov |

| Electron-Withdrawing (EWG) | -Cl, -F | Benzothiazole ring | Enhanced Antifungal Activity | nih.gov |

| Electron-Withdrawing (EWG) | -Cl, -F, -NO2 | Benzothiazole ring | Enhanced Anticonvulsant Activity | nih.gov |

| Electron-Withdrawing (EWG) | -Cl | Phenyl ring of thiourea | Increased Cytotoxicity (Antileukemic) | nih.gov |

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure and stereochemistry of benzothiazole derivatives are critical for their biological activity, as these factors govern the precise fit of the molecule into the binding site of its biological target. Conformational analysis, often aided by computational methods like density functional theory (DFT), helps in understanding the preferred spatial arrangement of the molecule. mdpi.comresearchgate.net

Molecular docking studies have been employed to predict the binding modes of benzothiazole derivatives within the active sites of enzymes. For example, some antimicrobial benzothiazole compounds have been observed to adopt a Y-shaped conformation, which allows the benzene (B151609) ring derivatives to lodge effectively into the active site cavity of a target protein. mdpi.com Computational studies also analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. A smaller energy gap can imply higher reactivity and lower kinetic stability, which may correlate with biological activity. mdpi.comresearchgate.net For instance, a study on a series of benzothiazole derivatives found that a compound with two -CF3 substituents had the lowest HOMO-LUMO energy gap, suggesting it was the most reactive in the series. mdpi.comresearchgate.net

Scaffold Hopping and Bioisosteric Replacements in Benzothiazole Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to identify novel, structurally distinct compounds that retain the desired biological activity of a known active molecule. uniroma1.itresearchgate.net These approaches are employed to improve drug-like properties, circumvent patent limitations, or discover new chemical classes with similar pharmacological effects. nih.govnih.gov

Scaffold Hopping: This strategy involves replacing the central core of a molecule—in this case, the benzothiazole ring system—with a structurally different scaffold while aiming to maintain the original orientation of key binding groups. For a 1,3-benzothiazole-2,6-diamine analog, a medicinal chemist might replace the benzothiazole core with other bicyclic heteroaromatic systems (e.g., benzimidazole, indole, or benzoxazole) to explore new chemical space and potentially improve properties like solubility or metabolic stability. benthamscience.com

Bioisosteric Replacements: This technique involves the substitution of specific functional groups or fragments within a molecule with other groups that have similar physical or chemical properties, leading to similar biological activity. researchgate.netnih.gov For 1,3-benzothiazole-2,6-diamine, the amino groups could be replaced with bioisosteres like hydroxyl (-OH), thiol (-SH), or methylamino (-NHCH3) groups to probe the importance of hydrogen bonding or steric bulk at those positions. Similarly, the sulfur atom in the thiazole (B1198619) ring could be replaced with an oxygen (oxazole) or a nitrogen (imidazole) to create bioisosteric analogs.

Combinatorial Chemistry and Library Synthesis for SAR Studies

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of a large number of structurally related compounds, known as a library. researchgate.net This approach is exceptionally well-suited for performing extensive SAR studies on scaffolds like benzothiazole. By systematically varying substituents at key positions (such as C-2 and C-6), researchers can efficiently generate a diverse set of analogs for biological screening. nih.gov

Solid-phase synthesis is a particularly effective technique for building combinatorial libraries of benzothiazole derivatives. elsevierpure.com In this method, the initial building block is attached to a solid support (resin), and subsequent reagents are added in a stepwise fashion to build the final molecule. This allows for easy purification and the potential for automation. For example, a library of 2-(substituted-phenyl)benzothiazoles was synthesized using a solid-phase combinatorial method to evaluate their ability to inhibit topoisomerase II, a key enzyme in cancer progression. elsevierpure.com The synthesis of benzothiazole libraries can also be achieved through environmentally benign, one-pot procedures, which involve the condensation of 2-aminothiophenols with various aldehydes or other reagents. mdpi.comijper.org The screening of these libraries against biological targets can quickly establish robust SAR, identifying the most promising substitution patterns for further optimization.

Computational Chemistry and in Silico Approaches for 1,3 Benzothiazole 2,6 Diamine Dihydrochloride Research

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and intrinsic properties of a molecule. For benzothiazole (B30560) derivatives, these studies are often performed using Density Functional Theory (DFT), which can accurately predict various molecular attributes. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and chemical reactivity. mdpi.com The energy of HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comsciencepub.net A smaller energy gap suggests the molecule is more reactive and can be more easily polarized. mdpi.com For the broader class of benzothiazole derivatives, studies show that the distribution of HOMO and LUMO is typically spread across the fused ring system. academie-sciences.fr However, specific energy values and orbital diagrams for 1,3-Benzothiazole-2,6-diamine dihydrochloride (B599025) have not been reported.

Table 1: Key Electronic Properties Investigated via HOMO-LUMO Analysis

| Property | Description | Significance in Research |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A crucial indicator of chemical reactivity and kinetic stability. mdpi.com |

Note: Specific data for 1,3-Benzothiazole-2,6-diamine dihydrochloride is not available.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, chemical hardness, softness, and the electrophilicity index. mdpi.com Such parameters are calculated for various benzothiazole compounds to predict their behavior in chemical reactions and their potential as corrosion inhibitors or bioactive agents. mdpi.comsciencepub.net Without specific quantum chemical calculations for this compound, these descriptors remain undetermined for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a benzothiazole derivative, binds to a specific biological target, typically a protein or enzyme. biointerfaceresearch.comwjarr.com This method is crucial for structure-based drug design, helping to understand the mechanism of action and to design more potent molecules. biointerfaceresearch.com

Binding affinity, often expressed as a docking score or free energy of binding (ΔG), quantifies the strength of the interaction between the ligand and its target. mdpi.com A lower (more negative) value typically indicates a more stable and potent interaction. mdpi.com Docking studies on various benzothiazole analogs against targets like kinases, DNA gyrase, or microbial enzymes have been performed to identify promising therapeutic candidates. biointerfaceresearch.comresearchgate.net For instance, studies on different benzothiazole derivatives have reported docking scores ranging from -104.23 to -121.56 against the GABA-aminotransferase enzyme. wjarr.com However, no such binding affinity data has been published for this compound.

Beyond predicting affinity, molecular docking reveals the preferred orientation (pose) of the ligand within the target's active site. It also identifies specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that stabilize the ligand-protein complex. nih.gov For many benzothiazole derivatives, interactions with key amino acid residues in enzyme active sites have been detailed, providing insight into their inhibitory mechanisms. wjarr.comnih.gov This level of detail is currently unavailable for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and conformational changes. nih.govacs.org Starting from a docked pose, MD simulations model the movements of atoms and molecules, confirming the stability of the predicted binding mode and refining the understanding of the interaction. nih.gov These simulations are computationally intensive but offer a more realistic picture of the biological system than static docking. While MD simulations have been applied to confirm the stability of other benzothiazole derivatives in complex with targets like the SARS-CoV-2 Mpro, no such studies have been reported for this compound. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Conformational Dynamics of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can elucidate the dynamic behavior of the ligand when bound to a biological target, such as an enzyme or receptor. These simulations provide a detailed view of the conformational changes that occur within the complex, which are crucial for understanding the nature of the binding interaction.

Table 1: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter/Output | Description | Typical Value/Result |

|---|---|---|

| Simulation Time | The total time period over which the system's dynamics are simulated. | 100 nanoseconds (ns) mdpi.com |

| Force Field | A set of empirical energy functions used to calculate the forces between atoms. | AMBER, CHARMM, GROMOS |

| Solvent Model | The representation of water molecules in the simulation box. | TIP3P, SPC/E |

| Temperature & Pressure | Simulated environmental conditions. | 300 K, 1 bar |

| Trajectory Files | The primary output, containing the positions, velocities, and energies of all atoms at different time points. | Used for subsequent analysis. |

| Interaction Energy | Calculation of the binding energy between the ligand and the target protein. | Reported in kcal/mol. |

| Hydrogen Bond Analysis | Identification and monitoring of hydrogen bonds formed between the ligand and target throughout the simulation. | Number and duration of H-bonds. |

Stability and Flexibility Analysis

Following a molecular dynamics simulation, several analyses are performed to quantify the stability of the compound-target complex and the flexibility of its components. Two common metrics are the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or atoms, revealing their flexibility during the simulation. High RMSF values indicate regions of the protein that are highly mobile, such as loops or the N- and C-termini. Low RMSF values are characteristic of stable secondary structure elements like alpha-helices and beta-sheets. Analyzing the RMSF of the active site residues can show how the protein's flexibility is affected by the binding of a ligand like a 1,3-Benzothiazole-2,6-diamine derivative.

Table 2: Interpretation of Stability and Flexibility Metrics

| Metric | Low Value | High Value |

|---|---|---|

| RMSD (Protein Backbone) | Stable protein conformation; the complex is likely stable. | Significant conformational change; the complex may be unstable. |

| RMSF (Active Site Residues) | Residues are constrained, indicating a stable binding interaction. | Residues are highly mobile, suggesting a weaker or more dynamic interaction. |

These analyses are crucial for validating docking results and understanding the structural dynamics that govern molecular recognition. mdpi.com

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, virtual screening can be used to explore chemical space and identify novel derivatives with potentially enhanced activity.

The process typically begins with the creation of a virtual library. This can be a collection of commercially available compounds or a custom-designed library of derivatives based on the 1,3-Benzothiazole-2,6-diamine scaffold. These virtual compounds are then computationally docked into the active site of a target protein. mdpi.com A scoring function is used to estimate the binding affinity of each compound, and the top-scoring molecules are selected for further investigation. mdpi.com

Table 3: Workflow for Virtual Screening and Library Design

| Step | Description | Tools/Methods Used |

|---|---|---|

| 1. Target Preparation | A 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. | PDB, Schrödinger Maestro, AutoDock Tools |

| 2. Library Design/Acquisition | A virtual library of benzothiazole derivatives is created by modifying the core structure or a large database of existing compounds is used. | ZINC database, ChemDraw, RDKit |

| 3. Molecular Docking | Each compound in the library is docked into the prepared target's active site. | AutoDock, Glide, GOLD |

| 4. Scoring and Ranking | Compounds are ranked based on their predicted binding affinity (docking score). | Scoring functions (e.g., GlideScore, AutoDock scoring function) |

| 5. Hit Selection & Filtering | Top-ranked compounds are selected. Further filters, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and Lipinski's rule of five, are applied to prioritize promising candidates. mdpi.comnih.gov | QikProp, SwissADME |

This methodology allows for the rational design of new benzothiazole derivatives with optimized interactions and drug-like properties. mdpi.com

Predictive Modeling of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chula.ac.th By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov

For a series of benzothiazole derivatives, a GQSAR (Group-based QSAR) model can be developed. chula.ac.th In this approach, the benzothiazole scaffold is divided into fragments (e.g., R1 and R2 substitution sites), and descriptors are calculated for these fragments. chula.ac.th A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with the observed biological activity (e.g., pEC50). chula.ac.th

A GQSAR study on benzothiazole derivatives identified three key physicochemical descriptors influencing their anticancer potential: R1-DeltaEpsilonC, R1-XKHydrophilicArea, and R2-6ChainCount. chula.ac.th The resulting model was represented by the following equation:

pEC50 = 0.0025–21.8771 (±1.8775) R1-DeltaEpsilonC –0.0169 (±0.0025) R1-XKHydrophilicArea +0.5092 (±0.1015) R2-6 Chain Count chula.ac.th

Table 4: Descriptors in a Benzothiazole GQSAR Model

| Descriptor | Description | Implication for Activity |

|---|---|---|

| R1-DeltaEpsilonC | A descriptor related to the electronic properties of the substituent at the R1 position. | Influences the electronic interactions with the target. |

| R1-XKHydrophilicArea | Represents the hydrophilic surface area of the substituent at the R1 position. | The negative coefficient suggests that lower hydrophilicity (i.e., higher hydrophobicity) at R1 may increase activity. chula.ac.th |

| R2-6ChainCount | The number of atoms in the chain of the substituent at the R2 position. | The positive coefficient indicates that a larger chain count at this position may be beneficial for activity. |

Such QSAR models serve as valuable tools for guiding the design of new 1,3-Benzothiazole-2,6-diamine derivatives with improved biological profiles, providing insights into the structural requirements for optimal activity. chula.ac.th

Advanced Analytical Techniques in the Characterization and Research of 1,3 Benzothiazole 2,6 Diamine Dihydrochloride

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of 1,3-Benzothiazole-2,6-diamine dihydrochloride (B599025), utilizing the interaction of electromagnetic radiation with the molecule to elucidate its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like 1,3-Benzothiazole-2,6-diamine dihydrochloride. mdpi.com By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons) in the molecule. For the benzothiazole (B30560) core, distinct signals corresponding to the aromatic protons on the benzene (B151609) ring would be expected. The chemical shifts (δ) of these protons are influenced by the electron-donating amino groups and the electron-withdrawing thiazole (B1198619) ring. The dihydrochloride form would likely lead to a downfield shift of proton signals, especially those near the protonated amine and thiazole nitrogen atoms, compared to the free base.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring and the thiazole moiety are characteristic. For the free base, 1,3-benzothiazole-2,6-diamine, the following ¹³C NMR spectral data has been reported. nih.gov

| Atom | Chemical Shift (δ) ppm |

| C2 | 167.3 |

| C3a | 145.4 |

| C4 | 116.1 |

| C5 | 116.4 |

| C6 | 141.1 |

| C7 | 123.7 |

| C7a | 131.6 |

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to establish connectivity. COSY identifies proton-proton couplings within the aromatic ring system, while HMQC correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of all ¹H and ¹³C signals. nih.govthieme-connect.de

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,6-diaminobenzothiazole, the free base, shows characteristic absorption bands that confirm its key structural features. researchgate.net For the dihydrochloride salt, additional features related to the ammonium (B1175870) (-NH₃⁺) groups would be expected.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H stretching | Primary amines (-NH₂) |

| 3000 - 3100 | C-H stretching | Aromatic C-H |

| ~1620 | C=N stretching | Thiazole ring |

| 1500 - 1600 | C=C stretching | Aromatic ring |

| ~1250 | C-N stretching | Aromatic amine |

| 600 - 800 | C-S stretching | Thiazole ring |

In the dihydrochloride salt, the N-H stretching bands of the protonated amino groups would appear as broad absorptions, often in the 2500-3000 cm⁻¹ region, overlapping with C-H stretching signals.

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions.

Mass Spectrometry (MS) : Standard MS techniques would confirm the molecular mass of the cation (the protonated 1,3-Benzothiazole-2,6-diamine). The free base, C₇H₇N₃S, has a molecular weight of approximately 165.22 g/mol . nih.gov The mass spectrum would show a molecular ion peak corresponding to this mass, along with fragment ions that provide structural information.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.

Electrospray Ionization Mass Spectrometry (ES-MS) : ES-MS is a soft ionization technique particularly well-suited for analyzing salts like this compound. It allows the intact cation to be observed in the gas phase, providing a clear determination of its molecular weight.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Benzothiazole derivatives exhibit characteristic absorption bands due to π→π* transitions within the conjugated aromatic system. researchgate.net

The position of the absorption maximum (λmax) is sensitive to the substitution pattern on the benzothiazole ring. researchgate.net The two amino groups in 1,3-Benzothiazole-2,6-diamine act as auxochromes, typically causing a bathochromic (red) shift to longer wavelengths compared to the unsubstituted benzothiazole. UV-Vis spectroscopy can be used to determine the concentration of the compound in solution via the Beer-Lambert law. Furthermore, changes in the absorption spectrum upon addition of other molecules can be used to study binding interactions. The absorption spectrum is also influenced by the solvent and the pH of the solution, which can alter the protonation state of the molecule. dergipark.org.tr

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. researchgate.net this compound, in its ground state, is a diamagnetic compound with no unpaired electrons and is therefore ESR-silent.

However, ESR spectroscopy could be a valuable tool for studying radical intermediates that may be formed during its synthesis, electrochemical reactions, or degradation pathways. For example, related benzodithiazole compounds are known to form stable radical species that have been identified by ESR. mdpi.com Therefore, this technique would be applicable in research focused on the redox chemistry or photochemical reactions involving this compound.

Chromatographic Techniques for Purity and Degradation Studies

Chromatography is essential for separating the components of a mixture, making it indispensable for assessing the purity of this compound and for studying its degradation products.

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. researchgate.net By comparing the retention factor (Rf) of the sample to that of a standard, one can get a qualitative measure of purity.

Column Chromatography : This technique is used for the purification of the compound on a preparative scale. The crude product is passed through a column of a stationary phase (e.g., silica (B1680970) gel), and different components are eluted at different rates, allowing for their separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound with high accuracy. A solution of the compound is passed through a column under high pressure, and a detector measures the amount of compound eluting over time. This method can also be used to separate and quantify any impurities or degradation products that may be present.

Gas Chromatography (GC) : For volatile and thermally stable derivatives of the compound, GC can be used for purity analysis. The free base of the title compound might be amenable to this technique, which separates components based on their boiling points and interactions with the stationary phase. tcichemicals.com

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a cornerstone technique for assessing the purity and quantifying this compound. This method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for sensitive and accurate quantification.

The validation of an HPLC-UV method is critical to ensure its reliability. nih.gov Key validation parameters include selectivity, linearity, accuracy, precision, and robustness. For a compound like this compound, the method would be designed to separate it from any starting materials, intermediates, or degradation products. The symmetry of the resulting chromatographic peak, indicated by the tailing factor, is also a crucial measure of the separation's quality, with desirable values typically between 1.2 and 1.5. nih.gov

Table 1: Illustrative HPLC-UV Method Validation Parameters

| Parameter | Specification | Typical Result |

| Linearity (R²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | 95 - 105% | 103.3 - 105.2% |

| Precision (RSD%) | ≤ 2% | 1.69 - 3.58% |

| Tailing Factor | 1.2 - 1.5 | 1.45 ± 0.09 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Analyte Dependent |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | Analyte Dependent |

Note: The data in this table is illustrative for indole-thiazole derivatives and represents typical results for a validated HPLC-UV method as described in the literature. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.gov It is indispensable for the definitive identification and structural elucidation of this compound and its related impurities or metabolites.

Following chromatographic separation, the analyte is ionized, typically using techniques like electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov For benzothiazole compounds, analysis may require running in both positive and negative ion modes to detect the full range of potential analytes. nih.gov The high sensitivity of LC/MS allows for the detection and characterization of trace-level products. pharxmonconsulting.com For instance, LC-MS data can confirm covalent linkages between a molecule and another reactant by identifying the molecular ion of the new product. pharxmonconsulting.com

Table 2: Representative LC/MS Analytical Conditions for Benzothiazole Analysis

| Parameter | Condition |

| Column | Phenomenex Nucleosil 5 C18 (15 cm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient from 100% aqueous formic acid (0.1%) to 87% formic acid (0.1%) and 13% acetonitrile |

| Flow Rate | 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive & Negative Modes |

| Detection | Mass Spectrometer (MS) and UV (270 nm) |

Note: The conditions are based on methodologies used for the analysis of related amine-containing heterocyclic compounds. pharxmonconsulting.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to build a precise model of the electron density, which reveals the exact positions of atoms in the crystal lattice, as well as bond lengths and angles.

For novel benzothiazole derivatives, obtaining a crystal structure provides unambiguous proof of its chemical identity and stereochemistry. The process involves growing crystals suitable for X-ray diffraction, often by slow evaporation of a solvent like methanol. nih.gov The resulting crystallographic data includes the crystal system, space group, and unit cell dimensions, which are unique to the specific compound's solid-state form.

Table 3: Example Crystal Data for a Related Bisbenzothiazole Compound

| Parameter | Value |

| Chemical Formula | C₂₀H₂₀N₂S₂ |

| Molecular Weight | 342.50 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 5.7590 (12) Åb = 8.3030 (17) Åc = 18.974 (4) Åβ = 96.03 (3)° |

| Volume (V) | 902.3 (3) ų |

| Temperature | 293 (2) K |

Note: This data is for 2,2′-Hexamethylenedi-1,3-benzothiazole, a structurally related compound, and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. nih.gov

Electrochemical Methods for Interaction Analysis (e.g., Cyclic Voltammetry for DNA binding)

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to study the interactions between small molecules and biological targets like DNA. nih.gov CV measures the current that develops in an electrochemical cell as the potential is varied, providing insights into the redox processes of the analyte. When a molecule like this compound binds to DNA, the electrochemical response changes, signaling an interaction.

The intercalation of a compound into the DNA double helix typically results in a decrease in the peak currents and a shift in the peak potentials. nih.govnih.gov This is due to the formation of a larger, slower-diffusing drug-DNA adduct. nih.gov By monitoring these changes at different DNA concentrations, key thermodynamic parameters of the binding event can be calculated. These include the binding constant (K), which indicates the strength of the interaction, and the binding site size (s), which represents the number of base pairs one molecule occupies. nih.gov A spontaneous binding interaction is indicated by a negative standard Gibbs free-energy change. nih.gov

Table 4: Binding Parameters Determined by Cyclic Voltammetry for a DNA-Intercalating Agent

| Parameter | Method | Value |

| Binding Constant (K) | Cyclic Voltammetry | 2.32 (± 0.41) x 10⁴ M⁻¹ |

| Binding Constant (K) | UV Absorption Spectroscopy | 2.20 (± 0.48) x 10⁴ M⁻¹ |

| Binding Site Size (s) | Cyclic Voltammetry | 2.07 (± 0.1) base pairs |

| Gibbs Free Energy (ΔG°) | Calculated | -24.90 kJ/mol |

Note: The data presented is for the interaction of proflavine (B1679165) with DNA and is used to exemplify the quantitative results that can be obtained through electrochemical and spectroscopic studies. nih.gov

Applications of 1,3 Benzothiazole 2,6 Diamine Dihydrochloride and Its Analogs As Chemical Probes and Research Tools

Development of Fluorescent Markers for Biological Imaging

The benzothiazole (B30560) core is a key component in the design of fluorescent probes for biological imaging due to its favorable photophysical properties. acs.org Analogs of 1,3-Benzothiazole-2,6-diamine have been developed to detect a range of biologically significant molecules and to visualize specific cellular organelles. These probes often operate on a "turn-on" fluorescence mechanism, where they exhibit enhanced fluorescence upon interaction with their target analyte. mdpi.comnih.govmdpi.com

Several benzothiazole-based fluorescent probes have been synthesized for the detection of reactive oxygen species (ROS), which are implicated in numerous physiological and pathological processes. For instance, a probe named BT-BO was developed for the detection of hydrogen peroxide (H2O2) in living cells, exhibiting a well-resolved emission peak at 604 nm. mdpi.com Another probe was designed for the detection of hypochlorous acid (HClO) with a large Stokes shift of 190 nm and a low detection limit of 0.08 μM. nih.gov Similarly, a probe named BTMO-PN was created to image peroxynitrite (ONOO-) during ferroptosis, a form of regulated cell death. nih.gov

Beyond ROS, benzothiazole derivatives have been engineered to detect biothiols and metal ions. A green-emitting fluorescent probe was developed for biothiol detection with a 148-fold fluorescence enhancement and a detection limit of 0.12 μM. mdpi.com Another novel probe, BT, was designed for the efficient detection of Cu2+, S2-, and Zn2+, demonstrating its utility in monitoring these ions in biological systems. nih.gov

Furthermore, the benzothiazole scaffold has been utilized to create probes for imaging specific cellular compartments. A hydroxythiophene-conjugated benzothiazole derivative, BzT-OH, was designed as a mitochondria-specific fluorescent probe. acs.org This probe and its derivatives, BzT-OAc and BzT-OAcryl, can be used to monitor esterase activity and fluctuations in mitochondrial pH, respectively. acs.org Another naphthalimide-benzothiazole conjugate, Y-1, was developed as a fluorescent probe for detecting esterase activity in living cells and zebrafish. nih.gov

Table 1: Examples of Benzothiazole-Based Fluorescent Probes and Their Applications

| Probe Name | Target Analyte/Organelle | Key Features | Application |

| BT-BO | Hydrogen Peroxide (H2O2) | "Turn-on" fluorescence at 604 nm | Imaging H2O2 in living cells mdpi.com |

| Unnamed | Hypochlorous Acid (HClO) | Large Stokes shift (190 nm), low detection limit (0.08 μM) | Detecting HClO in living cells nih.gov |

| BTMO-PN | Peroxynitrite (ONOO-) | Marked fluorescence enhancement | Imaging ONOO- during ferroptosis nih.gov |

| Probe 1 | Biothiols | 148-fold fluorescence enhancement, large Stokes shift (117 nm) | Visualization of biothiols in living cells mdpi.com |

| BT | Cu2+, S2-, Zn2+ | "On-off-on" response to Cu2+/S2-, enhanced fluorescence for Zn2+ | Detection of metal ions in cells and on test strips nih.gov |

| BzT-OH | Mitochondria | High quantum yield, large Stokes shift | Mitochondria-specific imaging acs.org |

| Y-1 | Esterase | No initial fluorescence, becomes fluorescent after enzymatic activity | Monitoring esterase in living cells and zebrafish nih.gov |

Use in Amyloid Imaging Research

Benzothiazole derivatives have emerged as a significant class of imaging agents for amyloid plaques, a hallmark of Alzheimer's disease (AD). mdpi.com Their planar structure allows them to intercalate with the β-sheet structures of amyloid fibrils, and their fluorescent properties enable their use in staining and imaging. jneurosci.org Furthermore, they can be radiolabeled for use in positron emission tomography (PET), a powerful non-invasive imaging technique. nih.govnih.govnih.gov

A number of novel dibenzothiazole derivatives have been synthesized and evaluated as amyloid-imaging agents, showing high binding affinities in the nanomolar range (Ki values of 6.8-36 nM) to amyloid plaques in postmortem AD brain tissue. researchgate.net One such lead compound, when radiolabeled with 125I, demonstrated good brain uptake and rapid washout from normal brain tissue, which are desirable characteristics for an amyloid imaging agent. researchgate.net Similarly, 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), an uncharged derivative of thioflavin-T, has a high affinity for Aβ fibrils with a Kd of 5.8 ± 0.90 nM for binding to AD brain homogenates. jneurosci.org

For PET imaging, benzothiazole derivatives have been labeled with various radioisotopes. A series of 68Ga-labeled benzothiazole derivatives were developed for imaging Aβ plaques in cerebral amyloid angiopathy. nih.gov These complexes showed strong and specific binding to amyloid β in vitro. nih.gov Another study reported the synthesis of benzothiazole derivatives labeled with 99mTc, which exhibited excellent binding affinities for β-amyloid aggregates and high initial brain uptake in mice. nih.gov Additionally, six new N-11C-labeled aminophenylbenzothiazoles were synthesized and evaluated as amyloid-beta binding ligands, with two lead compounds identified with improved physicochemical characteristics for in vivo Aβ-plaque imaging. nih.gov More recently, metal-chelating benzothiazole multifunctional compounds have been developed for 64Cu PET imaging of Aβ aggregation. nih.govrsc.org The 64Cu-labeled HYR-17 showed a significant brain uptake of up to 0.99 ± 0.04 %ID/g. rsc.orgchemrxiv.org

Structure-activity relationship (SAR) studies have provided insights into the design of more effective benzothiazole-based amyloid imaging agents. For instance, it was found that dibenzothiazole derivatives bearing electron-donating groups exhibited higher binding affinities than those with electron-withdrawing groups. researchgate.net SAR studies on N-11C-labeled aminophenylbenzothiazoles revealed that the substitution pattern on the phenyl ring and the benzothiazole moiety influences metabolic stability and brain uptake kinetics. nih.gov

Table 2: Binding Affinities and Brain Uptake of Selected Benzothiazole Analogs for Amyloid Imaging

| Compound/Derivative | Radio-label | Binding Affinity (Ki or Kd) | Brain Uptake (%ID/g at 2 min) | Reference |

| Dibenzothiazole derivatives | N/A | 6.8-36 nM (Ki) | N/A | researchgate.net |

| 4-[2,6']dibenzothiazolyl-2'-yl-2-[125I]-phenylamine | 125I | High | 3.71 ± 0.63 | researchgate.net |

| [3H]BTA-1 | 3H | 5.8 ± 0.90 nM (Kd) | N/A | jneurosci.org |

| 99mTc-labeled derivatives | 99mTc | Excellent | 2.2 ± 0.1 | nih.gov |

| 64Cu-HYR-17 | 64Cu | Appreciable | 0.99 ± 0.04 | rsc.orgchemrxiv.org |

| Ferulic acid and benzothiazole dimer derivative 4a | N/A | 0.53 nM (Ki) | N/A | nih.gov |

Application in Protein Aggregation Studies

The aggregation of specific proteins is a key pathological feature of several neurodegenerative diseases, including Huntington's disease (HD). oatext.comrug.nl Benzothiazole derivatives have been identified as potent inhibitors of this process, making them valuable research tools for studying the mechanisms of protein aggregation and for screening potential therapeutic agents. nih.govnih.gov

A high-throughput screening of a large chemical library led to the discovery of 25 benzothiazole derivatives that inhibit the fibrillogenesis of the huntingtin protein, which is responsible for HD. nih.govnih.gov The inhibitory effects of these compounds were confirmed by various methods, including immunoblotting, electron microscopy, and mass spectrometry. nih.govnih.gov For example, the compound PGL-001 was found to inhibit the aggregation of the HDQ51 protein with an IC50 of 1.2 μM in vitro. nih.gov In cell culture models, the benzothiazole derivatives PGL-135 and PGL-137 were shown to inhibit huntingtin aggregation with IC50 values of approximately 40 μM and 100 μM, respectively, without exhibiting toxicity. nih.gov

The proposed mechanism of action for these benzothiazole derivatives is that they bind to the polyglutamine-containing β-sheet structures of the protein aggregates, thereby interfering with nucleus formation and/or fibril growth. nih.gov While the exact molecular interactions are still under investigation, these compounds serve as valuable probes to explore the process of nucleation-dependent polymerization that characterizes the formation of these protein aggregates. nih.govmdpi.com

The utility of benzothiazole derivatives extends to the study of other protein aggregates as well. For instance, Thioflavin T, a benzothiazole dye, is widely used as a fluorescent probe to detect the formation of amyloid fibrils in vitro due to its significant fluorescence enhancement upon binding to β-sheet-rich structures. mdpi.com

Table 3: Inhibitory Activity of Benzothiazole Derivatives on Huntingtin Protein Aggregation

| Compound | Assay Type | Inhibitory Concentration (IC50) | Key Findings | Reference |

| PGL-001 | In vitro filter retardation assay | 1.2 μM | Potent inhibitor of HDQ51 protein aggregation. | nih.gov |

| PGL-135 | Cell-based aggregation assay | ~40 μM | Non-toxic and inhibits HDQ51 aggregation in vivo. | nih.govresearchgate.net |

| PGL-137 | Cell-based aggregation assay | ~100 μM | Non-toxic and suppresses HD exon 1 aggregation. | nih.gov |

| 2-amino-4,7-dimethyl-benzothiazol-6-ol | Cell culture studies | Not specified | Significantly inhibits HD exon 1 aggregation in vivo. | nih.govnih.gov |

Probes for Investigating Specific Cellular Pathways

Analogs of 1,3-Benzothiazole-2,6-diamine have been developed as probes to investigate a variety of specific cellular pathways and to target particular enzymes and receptors. Their ability to be chemically modified allows for the creation of compounds with high specificity and affinity for their intended biological targets.

In the context of Alzheimer's disease research, novel benzothiazole derivatives have been synthesized and shown to have inhibitory effects on enzymes involved in the disease pathology. A study reported a series of 14 new benzothiazoles, with compound 4f exhibiting significant inhibitory activity against both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. rsc.org This dual-inhibitory action makes such compounds valuable tools for studying the interplay between these two enzymes in AD. rsc.org

Benzothiazole derivatives have also been investigated for their neuroprotective effects through the modulation of antioxidant enzymes. Certain benzothiazole analogs have been shown to enhance the activity of catalase, an important antioxidant enzyme, in a human glioblastoma cell line under oxidative stress. nih.gov This suggests a role for these compounds as probes to study the cellular response to oxidative damage and the mechanisms of neuroprotection. nih.gov

Furthermore, the benzothiazole scaffold has been utilized to develop ligands for specific neurotransmitter receptors. A novel series of benzothiazole analogues were designed to target the dopamine (B1211576) D4 receptor (D4R), which is involved in cognition, attention, and decision-making. acs.org These selective ligands can be used as research tools to probe the function of the D4R in various neuropsychiatric disorders. acs.org

The antimicrobial properties of benzothiazole derivatives have also been explored, with some compounds showing inhibitory activity against enzymes essential for microbial survival, such as dihydroorotase in E. coli. nih.gov This makes them useful probes for studying microbial metabolic pathways and for the development of new antimicrobial agents. nih.gov

Table 4: Benzothiazole Analogs as Probes for Specific Enzymes and Receptors

| Compound/Analog | Target | Activity | Application | Reference |

| Compound 4f | Acetylcholinesterase (AChE) | IC50 = 23.4 ± 1.1 nM | Investigating dual AChE/MAO-B inhibition in Alzheimer's disease. | rsc.org |

| Compound 4f | Monoamine Oxidase B (MAO-B) | IC50 = 40.3 ± 1.7 nM | Investigating dual AChE/MAO-B inhibition in Alzheimer's disease. | rsc.org |

| Benzothiazole analogs (6a, 6b, 6c, 6d) | Catalase | Enhanced activity up to 90% | Studying neuroprotection and cellular response to oxidative stress. | nih.gov |

| Compound 16a | Dopamine D4 receptor (D4R) | High affinity and selectivity | Probing the function of D4R in neuropsychiatric disorders. | acs.org |

| Compounds 3 and 4 | E. coli dihydroorotase | Significant inhibition | Studying microbial metabolic pathways. | nih.gov |

Future Perspectives and Emerging Research Directions for 1,3 Benzothiazole 2,6 Diamine Dihydrochloride Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of benzothiazole (B30560) derivatives often involves hazardous chemicals and energy-intensive processes, which is contrary to the principles of green chemistry. airo.co.in Consequently, a major focus of future research is the development of environmentally benign and sustainable synthetic methodologies. bohrium.com Key areas of exploration include the use of renewable resources, non-toxic solvents, and energy-efficient reaction conditions. airo.co.in

Recent advancements have highlighted several green synthetic strategies applicable to the benzothiazole scaffold. researchgate.net These include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to provide uniform heating and accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions. airo.co.in For instance, the condensation of o-aminothiophenol with aldehydes can be efficiently carried out in ethanol (B145695) under microwave irradiation. airo.co.in

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and eliminates the need for hazardous solvent disposal. airo.co.in An example is the direct reaction of o-aminothiophenol with ketones using a catalyst like p-toluene sulfonic acid (PTSA). airo.co.in

Use of Green Catalysts and Solvents: Research is increasingly focused on employing inexpensive and recyclable catalysts, such as copper sulfate, in aqueous media. orgchemres.org Water and glycerol (B35011) are being explored as green solvents to replace traditional volatile organic compounds. orgchemres.org The use of commercial laccases and heterogeneous catalysts like SnP₂O₇, which can be reused multiple times without loss of activity, represents another promising avenue. nih.gov

Alternative Energy Sources: Visible-light photoredox synthesis and catalyst-free electrochemical methods are emerging as sustainable alternatives for constructing the benzothiazole ring system. bohrium.com

These sustainable approaches not only reduce the environmental impact but also offer economic benefits through reduced energy consumption and waste generation. airo.co.in

Table 1: Comparison of Sustainable Synthetic Methods for Benzothiazole Derivatives

| Method | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. airo.co.in | Rapid reaction rates, high yields, mild conditions. airo.co.in |

| Solvent-Free Synthesis | Reactants are mixed directly without a solvent. airo.co.in | Reduced waste, no hazardous solvent disposal. airo.co.in |

| Green Catalysis | Employs eco-friendly catalysts like CuSO₄ or enzymes. orgchemres.orgnih.gov | Inexpensive, recyclable catalysts, use of aqueous media. orgchemres.orgnih.gov |

| Photoredox/Electrochemical Synthesis | Uses visible light or electricity to drive reactions. bohrium.com | Catalyst-free options, environmentally benign. bohrium.com |

Exploration of Underexplored Mechanistic Interactions

While the biological activities of benzothiazole derivatives are widely reported, a deeper understanding of their mechanistic interactions at the molecular level is crucial for rational drug design and the development of highly selective agents. researchgate.net The biological effects of benzothiazoles are highly dependent on the nature and position of their substituents, with the C2, C5, and C6 positions being particularly important. researchgate.net For 1,3-benzothiazole-2,6-diamine dihydrochloride (B599025), future research should focus on elucidating its specific binding modes and interactions with biological targets.

For instance, studies on other benzothiazole derivatives have shown that they can interact with key biological molecules and pathways. Some derivatives act as inhibitors of enzymes like signal transducer and activator of transcription 3 (STAT3) by blocking its phosphorylation. nih.gov Others have been shown to interact with DNA. researchgate.net Understanding these interactions for the specific diamine dihydrochloride salt is a key future direction. For example, the fluorine atom at the 5-position of some benzothiazole rings has been shown to interact with the side chain hydroxyl group of Thr25 and the main chain amino group of Ser46 in the SARS-CoV-2 main protease. acs.org Detailed structural biology and biochemical studies are needed to map the precise interactions of 1,3-benzothiazole-2,6-diamine dihydrochloride with its cellular partners.

Integration of Advanced Computational Techniques for Rational Design

Advanced computational techniques are becoming indispensable tools for the rational design and optimization of benzothiazole-based compounds. nih.gov In silico methods, including molecular docking, virtual screening, and molecular dynamics simulations, can predict the binding affinities and interaction patterns of derivatives with specific biological targets, thereby guiding synthetic efforts. researchgate.netijprajournal.com

These computational approaches have been successfully employed in the design of benzothiazole derivatives as inhibitors for various targets, such as aldose reductase (ALR2) and peroxisome proliferator-activated receptor gamma (PPAR-γ). mdpi.com Molecular docking studies help to visualize the binding modes of compounds within the active sites of enzymes, providing insights for structural modifications to enhance potency and selectivity. mdpi.com Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can assess the drug-likeness and potential safety profiles of designed molecules at an early stage of development. researchgate.netmdpi.com The integration of these computational methods can significantly accelerate the discovery of novel and effective agents based on the 1,3-benzothiazole-2,6-diamine scaffold. researchgate.net

Table 2: Application of Computational Techniques in Benzothiazole Research

| Computational Technique | Application | Benefit |

|---|---|---|

| Molecular Docking | Predicts binding modes and affinities with target proteins. researchgate.netmdpi.com | Guides rational design of more potent and selective compounds. nih.gov |

| Virtual Screening | Screens large libraries of compounds for potential activity. researchgate.net | Identifies promising hit compounds for further investigation. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of ligand-protein complexes. nih.gov | Provides insights into the stability and nature of interactions. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties. researchgate.netmdpi.com | Helps in early-stage assessment of drug-likeness and safety. mdpi.com |

Expanding Applications in Chemical Biology Research

The unique photophysical properties of the benzothiazole scaffold make its derivatives highly valuable as tools in chemical biology research. researchgate.net Many benzothiazole-based molecules exhibit fluorescence, which can be modulated by their interaction with specific biological species or changes in their local environment. researchgate.net This has led to their development as fluorescent probes for a variety of applications.

For example, benzothiazole derivatives have been designed as "light-up" probes for detecting and imaging duplex and quadruplex DNA. researchgate.net They have also been utilized to create fluorescent sensors for monitoring pH variations within living cells, which can be applied to the early diagnosis of pH-related diseases. nih.gov The development of benzothiazole-based probes for the selective detection of amyloid-β aggregates associated with Alzheimer's disease is another active area of research. acs.org Future work in this area could involve designing derivatives of this compound as novel fluorescent probes for imaging specific cellular components or processes, thereby expanding their utility in fundamental biological research. nih.govrsc.org

Addressing Challenges in Compound Specificity and Selectivity

A critical challenge in the development of therapeutic agents is achieving high specificity and selectivity for the intended biological target to minimize off-target effects. mdpi.com For benzothiazole derivatives, including this compound, enhancing selectivity is a key objective for future research. mdpi.comrsc.org

The substitution pattern on the benzothiazole ring plays a crucial role in determining the compound's biological activity and selectivity. pharmacyjournal.in For instance, different substituents at the 2-, 5-, and 6-positions can significantly influence the compound's interaction with various targets. researchgate.net A common design strategy involves incorporating three essential parts: a substituted benzothiazole core, an aromatic or heteroaromatic ring system, and a linker connecting them. mdpi.com

Future research will focus on the systematic exploration of structure-activity relationships (SAR) to understand how different functional groups at various positions on the 1,3-benzothiazole-2,6-diamine scaffold influence its binding affinity and selectivity for different biological targets. nih.gov This knowledge will enable the rational design of more specific and effective compounds for therapeutic and diagnostic applications. mdpi.com

Q & A

Q. What are the key physicochemical properties of 1,3-Benzothiazole-2,6-diamine dihydrochloride relevant to experimental design?

The compound exhibits a melting point of 296–305°C, high solubility in water and methanol, and limited solubility in ethanol or dichloromethane. Its stability is temperature-sensitive, requiring storage at 2–8°C to prevent degradation. Researchers should prioritize inert atmospheres (e.g., nitrogen) during handling to avoid oxidative byproducts .

Q. How can researchers verify the enantiomeric purity of this compound?

Chiral high-performance liquid chromatography (HPLC) with a cellulose-based stationary phase is recommended. For example, the (6S)-enantiomer (used in Pramipexole synthesis) can be resolved using a Chiralpak® AD-H column with a mobile phase of hexane:ethanol (80:20) containing 0.1% diethylamine. Retention time comparisons against EP impurity standards (e.g., Impurity A) ensure accuracy .

Q. What are the recommended methods for synthesizing this compound with high yield?

A validated route involves cyclocondensation of 4,5,6,7-tetrahydro-1,3-benzothiazole precursors with propylamine under acidic conditions, followed by dihydrochloride salt formation. Reaction optimization should include pH control (pH 4–5) and reflux in ethanol to achieve yields >85% .

Advanced Research Questions

Q. How can researchers address contradictions in stability data under varying humidity conditions?

While the compound is hygroscopic, conflicting reports on hydrolysis rates under high humidity (>60% RH) require controlled stability studies. Accelerated testing (40°C/75% RH) coupled with Karl Fischer titration for water content analysis can resolve discrepancies. Data suggest degradation pathways involve thiourea formation, detectable via LC-MS .

Q. What advanced techniques are used to characterize trace impurities like (6R)-isomers or N-propyl derivatives?

Ultra-high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) with ¹³C labeling are critical. For example, Impurity D (6R-isomer) is identified via distinct NOE correlations in 2D-NMR, while HRMS distinguishes N-propyl derivatives through exact mass differences (Δm/z = 42.0464) .

Q. How does the compound’s stereochemistry influence its biological activity in Parkinson’s disease models?

The (6S)-enantiomer exhibits 50-fold higher dopamine receptor affinity compared to the (6R)-form. In vitro assays using SH-SY5Y neuronal cells show EC₅₀ values of 2.3 nM for the (6S)-form vs. 110 nM for the (6R)-isomer, highlighting the need for rigorous chiral resolution during synthesis .

Q. What methodologies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Co-solvency with cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) enhances aqueous solubility by 15-fold. Alternatively, nanoemulsion formulations using Labrafil® M 1944 CS improve bioavailability (AUC₀–24h = 1,200 ng·h/mL vs. 400 ng·h/mL for free compound) .

Methodological Considerations

Q. How should researchers design forced degradation studies to identify major degradation products?

Expose the compound to:

Q. What quality control criteria are essential for batch-to-batch consistency?

- Purity : ≥99.0% by HPLC (USP method).

- Residual solvents : <500 ppm ethanol (GC-FID).

- Heavy metals : <10 ppm (ICP-MS).

- Water content : <1.0% (Karl Fischer). Reference standards (e.g., EP Impurity A) must be included in validation protocols .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s reactivity with primary amines?

Contradictions arise from solvent-dependent reactivity. In aprotic solvents (e.g., DMF), the compound forms stable Schiff bases with amines (confirmed by FT-IR imine peaks at 1,640 cm⁻¹). In protic solvents (e.g., methanol), hydrolysis dominates. Researchers must specify solvent systems when designing coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.